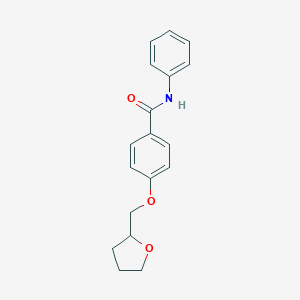![molecular formula C20H24N2O2 B250516 2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)
2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has gained importance in scientific research due to its potential applications in various fields. This compound is commonly known as BMA-155, and it is a member of the benzamide family of compounds. BMA-155 has been shown to have promising effects in the fields of neuroscience, cancer research, and drug discovery.
Mecanismo De Acción
BMA-155 exerts its effects by inhibiting the activity of CK2. CK2 is a protein kinase that phosphorylates a wide range of proteins involved in various cellular processes. Inhibition of CK2 by BMA-155 leads to the downregulation of several signaling pathways, including the Akt/mTOR and MAPK pathways. This downregulation results in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
BMA-155 has been shown to have potent effects on cell proliferation and apoptosis in various cell lines. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. BMA-155 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMA-155 in laboratory experiments is its potency and specificity. BMA-155 has been shown to have potent effects on CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of using BMA-155 is its potential toxicity. BMA-155 has been shown to have toxic effects on some cell lines, and caution should be exercised when using this compound in laboratory experiments.
Direcciones Futuras
There are several future directions for research on BMA-155. One potential direction is the development of BMA-155 analogs with improved potency and specificity. Another potential direction is the investigation of the effects of BMA-155 on other signaling pathways and cellular processes. Additionally, the potential use of BMA-155 in the treatment of neurodegenerative diseases and inflammatory diseases warrants further investigation.
Métodos De Síntesis
The synthesis of BMA-155 involves the reaction of 2-phenylethylamine with butyryl chloride, followed by the reaction of the resulting product with 4-aminobenzophenone. The final product is then purified using column chromatography. The synthesis of BMA-155 is relatively straightforward and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
BMA-155 has been shown to have potential applications in the field of neuroscience. It has been found to be a potent inhibitor of the protein kinase CK2, which plays a critical role in the regulation of neuronal signaling. Inhibition of CK2 has been linked to the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C20H24N2O2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-[butanoyl(methyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C20H24N2O2/c1-3-9-19(23)22(2)18-13-8-7-12-17(18)20(24)21-15-14-16-10-5-4-6-11-16/h4-8,10-13H,3,9,14-15H2,1-2H3,(H,21,24) |
Clave InChI |
GFOMJBBOLKUWAB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C)C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
SMILES canónico |
CCCC(=O)N(C)C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)
